4-[(4-Diethylcarbamoyl-phenyl)-hydroxy-phenyl-methyl]-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
4-[(4-Diethylcarbamoyl-phenyl)-hydroxy-phenyl-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a carboxylic acid ester, and a diethylcarbamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Diethylcarbamoyl-phenyl)-hydroxy-phenyl-methyl]-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, including the formation of the piperidine ring, the introduction of the carboxylic acid ester group, and the attachment of the diethylcarbamoyl group. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Carboxylic Acid Ester Group: This step may involve esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.
Attachment of the Diethylcarbamoyl Group: This can be done through carbamoylation reactions using diethylcarbamoyl chloride and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Diethylcarbamoyl-phenyl)-hydroxy-phenyl-methyl]-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
4-[(4-Diethylcarbamoyl-phenyl)-hydroxy-phenyl-methyl]-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-[(4-Diethylcarbamoyl-phenyl)-hydroxy-phenyl-methyl]-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-[(4-Diethylcarbamoyl-phenyl)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
- **4-[(4-Diethylcarbamoyl-phenyl)-hydroxy-phenyl-methyl]-piperidine-1-carboxylic acid methyl ester
- **4-[(4-Diethylcarbamoyl-phenyl)-hydroxy-phenyl-methyl]-piperidine-1-carboxylic acid ethyl ester
Uniqueness
4-[(4-Diethylcarbamoyl-phenyl)-hydroxy-phenyl-methyl]-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
tert-butyl 4-[[4-(diethylcarbamoyl)phenyl]-hydroxy-phenylmethyl]piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O4/c1-6-29(7-2)25(31)21-13-15-23(16-14-21)28(33,22-11-9-8-10-12-22)24-17-19-30(20-18-24)26(32)34-27(3,4)5/h8-16,24,33H,6-7,17-20H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELLIWMQBAJVBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2CCN(CC2)C(=O)OC(C)(C)C)(C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201114381 | |
Record name | 1,1-Dimethylethyl 4-[[4-[(diethylamino)carbonyl]phenyl]hydroxyphenylmethyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201114381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193217-40-2 | |
Record name | 1,1-Dimethylethyl 4-[[4-[(diethylamino)carbonyl]phenyl]hydroxyphenylmethyl]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=193217-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-[[4-[(diethylamino)carbonyl]phenyl]hydroxyphenylmethyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201114381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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